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molecular formula C20H26O2 B8797765 1-Methoxy-4-[6-(4-methoxyphenyl)hexyl]benzene CAS No. 4280-58-4

1-Methoxy-4-[6-(4-methoxyphenyl)hexyl]benzene

Cat. No. B8797765
M. Wt: 298.4 g/mol
InChI Key: ALPOVNVKRRSATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04667010

Procedure details

With stirring, 212.2 g (0.65 mole) of 1,6-bis(4-methoxyphenyl)hexanedione in 500 ml of toluene are heated to 80° C. Then 520 g of amalgamated zinc filings as well as 150 ml of water and 500 ml of hydrochloric acid are added, whereupon evolution of H2 gas commences. After the evolution of gas has subsided, the reaction solution is gently refluxed overnight. After filtration, the aqueous phase which has been separated from the organic phase is extracted with 200 ml of toluene. The organic phases are combined and subjected to fractional distillation, affording 412.6 g (69.1% of theory) of almost colourless crystals of 1,6-bis(4-methoxyphenyl)hexane.
Name
1,6-bis(4-methoxyphenyl)hexanedione
Quantity
212.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
520 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=O)[C:11](=O)[CH2:12][CH2:13][CH2:14][C:15]2[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=2)=[CH:5][CH:4]=1.O.Cl>C1(C)C=CC=CC=1.[Zn]>[CH3:22][O:21][C:18]1[CH:17]=[CH:16][C:15]([CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)=[CH:20][CH:19]=1

Inputs

Step One
Name
1,6-bis(4-methoxyphenyl)hexanedione
Quantity
212.2 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CC(C(CCCC1=CC=C(C=C1)OC)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
reactant
Smiles
Cl
Name
Quantity
520 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the aqueous phase which has been separated from the organic phase
EXTRACTION
Type
EXTRACTION
Details
is extracted with 200 ml of toluene
DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCCCCCC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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